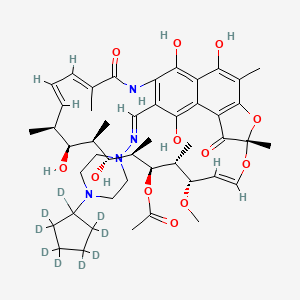

Rifapentine-d9

Description

Properties

Molecular Formula |

C47H64N4O12 |

|---|---|

Molecular Weight |

886.1 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14+,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i10D2,11D2,15D2,16D2,31D |

InChI Key |

WDZCUPBHRAEYDL-TXWGDHNISA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])N2CCN(CC2)/N=C/C3=C4C(=C5C(=C3O)C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N4)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Rifapentine-d9 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rifapentine-d9, a deuterated analog of the antibiotic Rifapentine. Its primary application in research is as an internal standard for the highly accurate quantification of Rifapentine and its metabolites in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details its chemical properties, presents quantitative data from bioanalytical methods, and outlines a comprehensive experimental protocol for its use.

Core Concepts: The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an ideal internal standard is a compound that is chemically almost identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. Deuterated standards like this compound are considered the gold standard for such applications. By adding a known quantity of the deuterated standard to a sample, variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to more accurate and precise quantification of the target analyte, Rifapentine.

Chemical and Physical Properties of this compound

This compound is structurally identical to Rifapentine, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the cyclopentyl moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Rifapentine by a mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C47H55D9N4O12 | [1][2] |

| Molecular Weight | 886.1 g/mol | [1][2] |

| Synonyms | Cyclopentylrifampicin-d9, 3-[[(4-cyclopentyl-1-piperazinyl)imino]methyl]-rifamycin-d9 | [1][2][3] |

| Purity | ≥99% deuterated forms (d1-d9) | [1][2] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [1][2] |

| Storage | -20°C | [1][3] |

Primary Research Use: Bioanalytical Quantification

The principal application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of Rifapentine in biological samples such as human plasma.[4][5][6] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rifapentine, a key antibiotic in the treatment of tuberculosis.[4][7][8]

A highly sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma using this compound and 25-desacetyl rifapentine-d8 as internal standards.[4]

LC-MS/MS Method Parameters

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of Rifapentine in human plasma.[4]

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | Sciex Exton LC system |

| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Total Run Time | 8.00 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex API 4500 triple-quadrupole |

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive Ion [M+H]+ |

| Curtain Gas Flow | 35.00 L/hour |

| Collision Gas Flow | 8 L/hour |

| Declustering Potential | 40 V |

| Collision Energy | 20 V |

Table 3: Analyte and Internal Standard Properties

| Analyte | Retention Time (min) |

| Rifapentine | 2.45 |

| 25-desacetyl rifapentine | 1.77 |

| This compound (Internal Standard) | 2.30 |

| 25-desacetyl rifapentine-d8 (Internal Standard) | 1.68 |

Table 4: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) |

| Rifapentine | 60.061 - 8008.134 |

| 25-desacetyl rifapentine | 30.000 - 4000.015 |

Experimental Protocol: Quantification of Rifapentine in Human Plasma

The following is a detailed methodology for the quantification of Rifapentine in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[4]

Preparation of Stock and Working Solutions

-

Rifapentine Stock Solution (1000 µg/mL): Accurately weigh approximately 1 mg of Rifapentine analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol.

-

This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 1 mg of this compound analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol.[4]

-

Working Solutions: Prepare working solutions of Rifapentine and this compound by appropriate serial dilutions of the stock solutions with a suitable solvent, typically methanol or a mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma sample into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 25 µL of methanol.

-

Vortex the mixture.

-

Add 150 µL of a precipitation solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[9]

-

Vortex the mixture thoroughly to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 20 minutes at 10°C to pellet the precipitated proteins.[9]

-

Carefully transfer 100 µL of the supernatant to a clean tube.

-

Dilute the supernatant with 150 µL of Type 1 water.[9]

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Inject a defined volume of the prepared sample (e.g., 2 µL) onto the LC-MS/MS system.[9]

-

Run the analysis using the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.

-

Monitor the specific ion transitions for Rifapentine and this compound in multiple reaction monitoring (MRM) mode.

Data Analysis

-

Integrate the peak areas for both Rifapentine and this compound.

-

Calculate the peak area ratio of Rifapentine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Rifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the bioanalytical quantification of Rifapentine in human plasma.

Conclusion

This compound serves as an indispensable tool for researchers and drug development professionals engaged in the study of Rifapentine. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and bioequivalence data, which are fundamental to the safe and effective clinical use of this vital antituberculosis medication. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the implementation of robust bioanalytical methods for Rifapentine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 3. sussex-research.com [sussex-research.com]

- 4. japsonline.com [japsonline.com]

- 5. Bioanalytical method validation of rifapentine and its metabolite in human plasma using the LC-MS/MS method, as well as its application to a pharmacokinetics study – ScienceOpen [scienceopen.com]

- 6. japsonline.com [japsonline.com]

- 7. Pharmacokinetics of rifapentine at 600, 900, and 1,200 mg during once-weekly tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rifapentine Population Pharmacokinetics and Dosing Recommendations for Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Rifapentine-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Rifapentine-d9, a crucial internal standard for the pharmacokinetic and bioanalytical studies of the antitubercular drug Rifapentine. The synthesis of this compound is achieved by the condensation of a rifamycin derivative with an isotopically labeled piperazine side chain, specifically 1-amino-4-(cyclopentyl-d9)piperazine. This document outlines the probable synthetic pathways, provides detailed experimental protocols based on analogous non-deuterated syntheses, and presents key quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and logical relationships, adhering to specified design constraints for clarity and accessibility.

Introduction

Rifapentine is a potent, long-acting rifamycin antibiotic used in the treatment of tuberculosis[1][2]. To accurately quantify Rifapentine concentrations in biological matrices, a stable isotopically labeled internal standard is essential for mass spectrometry-based bioanalytical methods[3]. This compound, where nine deuterium atoms are incorporated into the cyclopentyl moiety, serves as an ideal internal standard due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio (m/z)[4]. This guide details the synthetic strategy for preparing this compound, focusing on the synthesis of the deuterated precursor, 1-amino-4-(cyclopentyl-d9)piperazine, and its subsequent condensation with a rifamycin core.

Synthetic Pathway Overview

The synthesis of this compound follows a convergent approach, where the deuterated side chain and the rifamycin core are prepared separately and then combined in the final step. The key to the isotopic labeling is the synthesis of 1-amino-4-(cyclopentyl-d9)piperazine. While the exact commercial synthesis protocol is proprietary, a plausible and chemically sound pathway can be constructed based on established organic chemistry principles and patent literature for the non-deuterated analogue[5][6][7][8].

The overall synthesis can be broken down into two main stages:

-

Stage 1: Synthesis of 1-amino-4-(cyclopentyl-d9)piperazine. This is the critical stage where the deuterium atoms are introduced. A likely method involves the reductive amination of piperazine with cyclopentanone-d8, followed by nitrosation and reduction, or direct alkylation using a deuterated cyclopentyl halide.

-

Stage 2: Condensation with a Rifamycin Derivative. The isotopically labeled piperazine derivative is then condensed with a suitable rifamycin precursor, such as 3-formylrifamycin SV, to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Rifapentine and its precursors[6][7][9][10]. Modifications for the incorporation of deuterium are specified.

Stage 1: Synthesis of 1-amino-4-(cyclopentyl-d9)piperazine

Method A: Reductive Amination followed by Amination

-

Synthesis of 1-(Cyclopentyl-d9)piperazine:

-

To a solution of piperazine (2 molar equivalents) in a suitable solvent such as toluene, add cyclopentanone-d8 (1 molar equivalent)[11].

-

The mixture is subjected to catalytic hydrogenation in the presence of a catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere (or deuterium gas for further labeling, though less common for this specific labeling pattern) at elevated temperature and pressure (e.g., 50-130°C, 5-50 atm)[11].

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 1-(cyclopentyl-d9)piperazine is purified by distillation or chromatography.

-

-

Synthesis of 1-amino-4-(cyclopentyl-d9)piperazine:

-

The prepared 1-(cyclopentyl-d9)piperazine is nitrosated using a suitable nitrosating agent (e.g., sodium nitrite in an acidic medium) to form 1-nitroso-4-(cyclopentyl-d9)piperazine[7].

-

The nitroso derivative is then reduced to the corresponding amino compound using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like diethyl ether or tetrahydrofuran (THF)[7][8].

-

The reaction is quenched carefully with water and a base, and the product, 1-amino-4-(cyclopentyl-d9)piperazine, is extracted and purified.

-

Stage 2: Synthesis of this compound

-

Preparation of 3-formylrifamycin SV: 3-formylrifamycin SV can be prepared from Rifamycin S through a multi-step process involving the formation of an intermediate such as a rifaoxazine, followed by hydrolysis[6][9].

-

Condensation Reaction:

-

Dissolve 3-formylrifamycin SV (1 molar equivalent) in an inert organic solvent such as tetrahydrofuran (THF)[7][10].

-

Add a solution of 1-amino-4-(cyclopentyl-d9)piperazine (approximately 1.1 molar equivalents) to the reaction mixture at room temperature[7].

-

The reaction progress is monitored by TLC until the disappearance of the starting 3-formylrifamycin SV[7].

-

Upon completion, the solvent is evaporated under reduced pressure.

-

-

Purification:

-

The crude this compound is purified by crystallization from a suitable solvent system, such as ethyl acetate, to yield the final product as a red-orange solid[7].

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C47H55D9N4O12 |

| Molecular Weight | 886.1 g/mol |

| Appearance | Red-orange solid |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol |

| Purity (HPLC) | >95% |

| Isotopic Enrichment | >95% |

Data sourced from commercial suppliers and public chemical databases.[12][13][14]

Table 2: Key Mass Spectrometry Parameters for Bioanalysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rifapentine | 878.2 | 846.6 |

| This compound (IS) | 887.5 | 855.3 |

Representative values from LC-MS/MS methods.[4]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound production.

Diagram 2: Logical Relationship of Components in Bioanalysis

Caption: Use of this compound in quantitative bioanalysis.

Conclusion

The synthesis of this compound is a critical process for enabling accurate bioanalytical studies of Rifapentine, a cornerstone drug in tuberculosis treatment. This guide provides a detailed overview of a plausible synthetic route, focusing on the preparation of the deuterated intermediate, 1-amino-4-(cyclopentyl-d9)piperazine, and its subsequent condensation with a rifamycin core. The provided protocols, data tables, and diagrams offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of the synthesis and application of this essential internal standard.

References

- 1. Rifapentine - Wikipedia [en.wikipedia.org]

- 2. Rifapentine | C47H64N4O12 | CID 135403821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sign In | PatentGuru [patentguru.com]

- 6. CN103951677A - Preparation method of rifapentine - Google Patents [patents.google.com]

- 7. CA1057748A - Piperazinylimino rifamycins - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN111018886A - Preparation method of high-purity rifapentine - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. "Novel, continuous preparation of tuberculosis drug rifapentine" by Erin E. Stryker [scholarscompass.vcu.edu]

- 14. veeprho.com [veeprho.com]

Rifapentine-d9 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Rifapentine-d9 when utilized as an internal standard in bioanalytical methodologies. Primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Role of Internal Standards in Quantitative Bioanalysis

In the quantitative analysis of xenobiotics in biological matrices, achieving accuracy and precision is paramount. Bioanalytical methods are susceptible to variations arising from sample preparation, chromatographic injection, and mass spectrometric ionization. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By normalizing the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively compensated for, leading to reliable and reproducible data.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical behavior ensures they experience similar effects throughout the analytical process.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. It functions by mimicking the behavior of the unlabeled rifapentine throughout the bioanalytical workflow, thereby providing a reliable basis for quantification.

Key aspects of this mechanism include:

-

Co-extraction: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of rifapentine will be mirrored by a proportional loss of this compound. This is due to their identical chemical properties, such as solubility and partitioning behavior.

-

Chromatographic Co-elution: In liquid chromatography, this compound will have a retention time that is nearly identical to that of rifapentine. This ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and potential matrix effects.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS. Because this compound co-elutes with rifapentine, it is subjected to the same matrix effects. The ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of varying matrix effects between samples, thus ensuring accurate quantification.

-

Compensation for Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or ion source temperature, will affect both the analyte and the internal standard equally. The use of the peak area ratio effectively cancels out this variability.

Experimental Protocols

The following is a representative experimental protocol for the quantification of rifapentine in human plasma using this compound as an internal standard, based on established methodologies.

Materials and Reagents

-

Rifapentine analytical standard

-

This compound analytical standard

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Deionized water

Stock and Working Solutions Preparation

-

Rifapentine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of rifapentine and dissolve it in a 10 mL volumetric flask with methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.[1]

-

Working Solutions: Prepare serial dilutions of the rifapentine stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) to be used for spiking samples.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 50 µL of the methanol/water mixture is added).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

-

Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for a bioanalytical method for rifapentine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Rifapentine | 877.5 | 845.3 | 200 | 25 | 100 |

| This compound | 886.5 | 854.3 | 200 | 25 | 100 |

| 25-desacetyl rifapentine | 835.4 | 453.2 | 200 | 30 | 90 |

Note: The precursor ion for this compound is +9 Da compared to rifapentine, corresponding to the nine deuterium atoms. The product ion also reflects this mass shift.

Table 2: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Retention Time (Rifapentine) | ~2.5 min |

| Retention Time (this compound) | ~2.5 min |

Table 3: Bioanalytical Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |

| LLOQ | 1 ng/mL |

| Accuracy (% Bias) | |

| LLOQ | ± 15% |

| Low QC | ± 10% |

| Mid QC | ± 8% |

| High QC | ± 10% |

| Precision (%CV) | |

| LLOQ | < 20% |

| Low QC | < 15% |

| Mid QC | < 10% |

| High QC | < 12% |

| Stability | |

| Bench-top (8 hours) | Stable |

| Freeze-thaw (3 cycles) | Stable |

| Long-term (-80°C, 3 months) | Stable |

Mandatory Visualizations

Signaling and Metabolic Pathways

Rifapentine's primary mechanism of antibacterial action involves the inhibition of bacterial DNA-dependent RNA polymerase.[2] Its metabolism in humans primarily occurs through deacetylation.

Caption: Rifapentine's antibacterial action and primary metabolic pathway.

Experimental Workflow

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical bioanalytical assay.

Caption: Bioanalytical workflow using an internal standard.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of rifapentine in biological matrices. Its mechanism of action as an internal standard is rooted in its chemical identity to the analyte, which allows it to effectively normalize for variations inherent in the bioanalytical process. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and reliable bioanalytical method development and validation, ensuring data integrity for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.

References

Solubility Profile of Rifapentine-d9 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Rifapentine-d9 in a range of common organic solvents. The data presented herein is crucial for the development of analytical methods, formulation studies, and pharmacokinetic research involving this stable isotope-labeled internal standard.

Quantitative Solubility Data

The solubility of Rifapentine in various organic solvents is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive reference.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Reference |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | ~ 30 | ~ 0.034 | [1] |

| Dimethylformamide (DMF) | 73.09 | Not Specified | ~ 30 | ~ 0.034 | [1] |

| Ethanol | 46.07 | Not Specified | ~ 2 | ~ 0.0023 | [1] |

| Chloroform | 119.38 | 5 - 50 | > Methanol | > Methanol | [2][3][4] |

| Methanol | 32.04 | 5 - 50 | > Dichloromethane | > Dichloromethane | [2][3][4] |

| Dichloromethane | 84.93 | 5 - 50 | > Ethanol | > Ethanol | [2][3][4] |

| Acetone | 58.08 | 5 - 50 | Lowest of the group | Lowest of the group | [2][3][4] |

| Acetonitrile | 41.05 | Not Specified | Soluble | Not Specified |

Note: The solubility order of Chloroform > Methanol > Dichloromethane > Ethanol > Acetone was determined over a temperature range of 278 K to 323 K (5 °C to 50 °C)[2][3][4].

Experimental Protocols

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and general laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Data

The following diagram illustrates the logical relationship and hierarchy of the solubility information presented in this guide.

Caption: Hierarchy of this compound solubility information.

References

Mass Spectral Properties of Rifapentine-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral properties of Rifapentine-d9, a deuterated internal standard crucial for the accurate quantification of the antibiotic Rifapentine in biological matrices. This document details its mass spectrometric behavior, fragmentation patterns, and the experimental protocols for its analysis, serving as a vital resource for researchers in pharmacology, drug metabolism, and bioanalytical chemistry.

Core Mass Spectral Data

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precision and accuracy by correcting for variability in sample preparation and instrument response.[1] Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C47H55D9N4O12 | [2][3] |

| Molecular Weight | 886.1 g/mol | [2][3][4] |

| Monoisotopic Mass | 885.50856420 Da | [4] |

| Purity | ≥99% deuterated forms (d1-d9) | [2] |

The critical parameters for its application in quantitative analysis are the mass-to-charge ratios (m/z) of its precursor and product ions, which are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

| Ion Type | m/z | Reference |

| Precursor Ion [M+H]+ | 887.500 | [5][6] |

| Product Ion | 855.300 | [5][6] |

For comparison, the corresponding ions for the non-deuterated Rifapentine are also provided.

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Reference |

| Rifapentine | 878.200 | 846.600 | [5] |

| 25-desacetyl rifapentine | 835.500 | 803.500 | [5] |

Fragmentation Pathway

The fragmentation of Rifapentine in electrospray ionization-ion trap mass spectrometry involves the loss of a methanol (CH3OH) molecule from position 27.[7] This results in the transition from the protonated molecular ion at m/z 877.32 to a product ion at m/z 845.28.[7] Further fragmentation can occur, leading to the breakup of the macrocyclic structure.[8]

For this compound, a similar fragmentation pattern is observed. The transition from the precursor ion [M+H]+ at m/z 887.500 to the product ion at m/z 855.300 corresponds to this characteristic neutral loss, adjusted for the mass of the deuterium atoms.

Experimental Protocols

The following section details a typical experimental workflow for the bioanalytical quantification of Rifapentine using this compound as an internal standard.

Sample Preparation

A common method for extracting Rifapentine and its internal standard from biological matrices like human plasma is liquid-liquid extraction (LLE).[6]

-

To a 200 μl plasma sample, add the internal standard solution (this compound).[6]

-

Add 200 μl of water and vortex to mix.[6]

-

Add 2.5 ml of tertiary butyl methyl ether and mix for 10 minutes.[6]

-

Centrifuge at 4,000 rpm for 5 minutes at 5°C.[6]

-

Transfer 2 ml of the supernatant to a new vial.[6]

-

Evaporate the solvent under a stream of nitrogen at 40°C.[6]

-

Reconstitute the residue in 500 µl of the mobile phase and vortex.[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of Rifapentine and this compound are typically performed on a triple-quadrupole mass spectrometer.[5][9]

-

Chromatographic Column: Supelco Discovery C18 column (10 cm x 4.6 mm, 5 µm particle size).[5][6]

-

Mobile Phase: A mixture of an organic phase (acetonitrile and methanol, 50:50 v/v) and an aqueous phase (10 mM ammonium formate) in a 70:30 v/v ratio.[5]

-

Flow Rate: 1 ml/minute.[5]

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5][9]

-

Mass Spectrometer: Sciex API 4500 triple-quadrupole mass spectrometer or equivalent.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[9]

Optimized Source Parameters: [5]

-

Curtain Gas Flow: 35.00 L/hour

-

Collision Gas Flow: 8 L/hour

-

Declustering Potential: 40 V

-

Collision Energy: 20 V

Under these conditions, typical retention times are approximately 2.45 minutes for Rifapentine and 2.30 minutes for this compound.[5][9]

Visualizations

Experimental Workflow for Rifapentine Quantification

Caption: Workflow for the quantification of Rifapentine using this compound as an internal standard.

Logical Relationship in MRM Detection

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C47H64N4O12 | CID 162641916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. japsonline.com [japsonline.com]

- 7. usp-pqm.org [usp-pqm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Mass of Rifapentine-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimentally determined mass of Rifapentine-d9, a deuterated internal standard crucial for the accurate quantification of the antibiotic Rifapentine. This document outlines the fundamental properties, experimental methodologies for mass determination, and a visual representation of the analytical workflow.

Core Data Summary

The precise mass of a molecule is a fundamental characteristic, pivotal for its identification and quantification. For isotopically labeled compounds like this compound, understanding both the theoretical and experimentally observed mass is critical for developing robust analytical methods.

| Parameter | Value | Source |

| Molecular Formula | C47H55D9N4O12 | --INVALID-LINK-- |

| Theoretical Molecular Weight | 886.1 g/mol | --INVALID-LINK-- |

| Theoretical Exact Mass | 885.50856420 Da | --INVALID-LINK-- |

| Experimentally Observed Mass (as [M+H]+) | m/z 887.500 | --INVALID-LINK--[1] |

| Experimentally Observed Product Ion | m/z 855.300 | --INVALID-LINK--[1] |

Experimental Determination of Mass: A Methodological Deep Dive

The actual mass of this compound is experimentally determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity, making it the gold standard for bioanalytical studies.

Sample Preparation: Human Plasma

A robust and reproducible sample preparation method is essential for accurate analysis. The following protocol is a widely accepted method for the extraction of Rifapentine and its deuterated internal standard from human plasma.[1]

-

Stock Solution Preparation: A stock solution of this compound is prepared by accurately weighing approximately 1 mg of the analytical standard and dissolving it in 1 ml of methanol to achieve a concentration of 1,000 µg/ml.[1]

-

Protein Precipitation: To 50 µL of human plasma, the internal standard solution is added. Subsequently, protein precipitation is induced by the addition of an organic solvent, typically acetonitrile. This step removes larger protein molecules that can interfere with the analysis.

-

Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant containing the analyte and internal standard is then carefully transferred for LC-MS/MS analysis.

Liquid Chromatography Separation

The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system to separate this compound from other components in the sample matrix.

-

Column: A reverse-phase C18 column is typically employed for the separation.[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., a mixture of acetonitrile and methanol) is used to achieve optimal separation.[1]

-

Flow Rate: A constant flow rate, for instance, 1 ml/minute, is maintained throughout the chromatographic run.[1]

Mass Spectrometric Detection

Following chromatographic separation, the eluent is introduced into a triple quadrupole mass spectrometer for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions ([M+H]+) of the analytes.[1]

-

Mass Analysis: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound (m/z 887.500) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion (m/z 855.300) in the third quadrupole.[1] This highly specific detection method minimizes interferences and enhances the accuracy of quantification.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps involved in the experimental determination of this compound's mass and its quantification in a biological matrix.

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational understanding of the theoretical and actual mass of this compound, coupled with a detailed experimental protocol for its determination. The provided information is intended to support researchers and scientists in the development and validation of robust analytical methods for pharmacokinetic and other drug development studies involving Rifapentine.

References

A Technical Guide to Commercerially Available High-Purity Rifapentine-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available sources of high-purity Rifapentine-d9, a critical internal standard for the accurate quantification of the antibiotic Rifapentine in biological matrices. This document outlines key specifications from various suppliers, a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and visual workflows to aid in the procurement and application of this essential analytical standard.

Commercially Available Sources of this compound

The selection of a high-purity, reliable source of this compound is paramount for ensuring the accuracy and reproducibility of analytical data. Several reputable suppliers offer this deuterated internal standard. The following table summarizes key quantitative data from a selection of these commercial sources. It is important to note that while many suppliers state that a Certificate of Analysis (CoA) is available, these documents, containing detailed batch-specific purity and analytical methods, are typically provided upon request or purchase.

| Supplier | Catalog Number | Stated Purity | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | 28708 | ≥99% deuterated forms (d1-d9)[1] | 61379-65-5 | C47H55D9N4O12 | 886.1[1] |

| Simson Pharma | R300006 | CoA available[2] | 61379-65-5 | C47H55D9N4O12 | 886.09[2] |

| Sussex Research | SI180150 | >95% (HPLC)[3] | 61379-65-5 | C47H55D9N4O12 | 886.09[3] |

| Biorbyt | orb2300182 | Information not specified | 61379-65-5 | C47H55D9N4O12 | 886.09[4] |

| Vivan Sciences Pvt. Ltd. | Not specified | 99.88%[5][6] | Not specified | Not specified | Not specified |

Procurement and Qualification Workflow

The process of selecting and qualifying a suitable commercial source for this compound involves several critical steps to ensure the integrity of subsequent analytical work. The following diagram illustrates a logical workflow for this process.

Experimental Protocol: Quantification of Rifapentine in Human Plasma by LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Rifapentine in biological samples by LC-MS/MS.[1] The following is a representative protocol synthesized from methodologies described in the scientific literature.[5][7]

1. Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of high-purity this compound and dissolve it in 1 mL of methanol.[5]

-

This compound Working Solution (e.g., 500 ng/mL): Dilute the stock solution with methanol to achieve the desired working concentration. The optimal concentration will depend on the expected analyte concentration range in the samples.

-

Rifapentine Calibration Standards: Prepare a stock solution of unlabeled Rifapentine in methanol. Serially dilute this stock solution with blank human plasma to create a series of calibration standards at concentrations spanning the expected analytical range (e.g., 50 to 80,000 ng/mL).[8]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Rifapentine standard.

2. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.[7]

-

Add 150 µL of acetonitrile containing 0.1% trifluoroacetic acid to precipitate proteins.[7]

-

Vortex the samples thoroughly.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 20 minutes at 10°C to pellet the precipitated proteins.[7]

-

Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

-

Dilute the supernatant with 150 µL of water prior to injection.[7]

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 3 x 100 mm, ACE® C18) is commonly used.[7]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[9]

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is often employed.[7]

-

Injection Volume: 2-10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Rifapentine: Monitor the transition of the protonated precursor ion to a specific product ion (e.g., m/z 877.5 → 151.1).[9]

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

4. Data Analysis

-

Integrate the peak areas for both Rifapentine and this compound for all samples.

-

Calculate the peak area ratio (Rifapentine peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.[8]

-

Determine the concentration of Rifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical LC-MS Experimental Workflow

The following diagram outlines the typical workflow for the quantification of Rifapentine using this compound as an internal standard.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals engaged in pharmacokinetic and bioanalytical studies of Rifapentine. This guide provides a summary of commercially available sources and a foundational experimental protocol for its application. It is imperative that researchers perform their own due diligence in selecting a supplier and conduct thorough in-house qualification and method validation to ensure the generation of high-quality, reliable data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS No- 61379-65-5 (un-labelled) | Simson Pharma Limited [simsonpharma.com]

- 3. sussex-research.com [sussex-research.com]

- 4. biorbyt.com [biorbyt.com]

- 5. japsonline.com [japsonline.com]

- 6. japsonline.com [japsonline.com]

- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. open.uct.ac.za [open.uct.ac.za]

Methodological & Application

Application Note: High-Throughput Quantification of Rifapentine in Human Plasma using LC-MS/MS with Rifapentine-d9 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifapentine in human plasma. The method utilizes Rifapentine-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 60.061 ng/mL to 8008.134 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rifapentine is a potent rifamycin antibiotic used in the treatment of tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound minimizes variability introduced during sample preparation and analysis, leading to more reliable results. This application note provides a detailed protocol for the quantification of Rifapentine in human plasma, suitable for drug development professionals and researchers in the field.

Experimental

Materials and Reagents

-

Rifapentine and this compound standards were sourced from a reputable supplier.[1]

-

LC-MS grade methanol and acetonitrile were used.[1]

-

Ammonium formate and formic acid (analytical grade) were obtained commercially.

-

Human plasma (K2EDTA) was sourced from an accredited biobank.

Stock and Working Solutions

-

Rifapentine Stock Solution (2,000 µg/mL): An accurately weighed amount of Rifapentine (approximately 10 mg) was dissolved in a 5 mL volumetric flask with methanol.[1]

-

This compound Stock Solution (1,000 µg/mL): Approximately 1 mg of this compound was accurately weighed and dissolved in 1 mL of methanol.[1][2]

-

Working Standards and Quality Control (QC) Samples: Calibration curve (CC) standards and QC samples were prepared by serially diluting the stock solutions with methanol and then spiking into blank human plasma to achieve the desired concentrations.

Sample Preparation

A protein precipitation method was employed for sample extraction.

-

To 50 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the working internal standard solution (this compound).

-

Add 150 µL of acetonitrile containing 0.1% trifluoroacetic acid to precipitate the proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 13,000 x g for 20 minutes at 10°C.[2]

-

Transfer 100 µL of the supernatant to a clean tube and dilute with 150 µL of water.[2]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Supelco Discovery C18 column (10 cm × 4.6 mm, 5 µm particle size).[1][2]

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in water

-

B: 50:50 (v/v) Acetonitrile:Methanol

-

-

Injection Volume: 2 µL.[2]

-

Column Temperature: 30°C.[2]

Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]

-

MRM Transitions: The following MRM transitions were monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rifapentine | 878.2 | 846.6 |

| This compound | 887.2 | 855.6 |

-

MS Parameters:

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Rifapentine in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 60.061 ng/mL to 8008.134 ng/mL for Rifapentine. A weighted linear regression (1/x²) was used to achieve the best fit for the concentration versus detector response relationship. The lower limit of quantification (LLOQ) was established at 60.061 ng/mL, with a signal-to-noise ratio well above 10.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in the table below. All values were within the acceptance criteria of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively), as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 60.061 | 0.99 - 2.61 | -4.47 to 2.54 | 3.59 | -1.60 |

| Low | 180 | < 5.0 | < ± 5.0 | < 5.0 | < ± 5.0 |

| Medium | 4000 | < 5.0 | < ± 5.0 | < 5.0 | < ± 5.0 |

| High | 6400 | < 5.0 | < ± 5.0 | < 5.0 | < ± 5.0 |

Data is representative and compiled from cited literature.[2]

Recovery

The extraction recovery of Rifapentine and this compound was consistent and reproducible across the different QC levels. The mean global recovery for Rifapentine was 71.03% with a %CV of 3.41%.[2] The recovery for this compound was 71.21% with a %CV of 3.13%.[2]

Workflow and Protocols

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Rifapentine quantification.

Detailed Protocol: Sample Preparation

-

Thaw Samples: Thaw plasma samples (calibrators, QCs, and unknowns) and the internal standard working solution at room temperature.

-

Aliquoting: Using a calibrated pipette, aliquot 50 µL of each plasma sample into appropriately labeled microcentrifuge tubes.

-

Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples, to which 25 µL of methanol should be added).

-

Protein Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% TFA) to each tube.

-

Mixing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 x g for 20 minutes at 10°C to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to a new set of labeled tubes.[2]

-

Dilution: Add 150 µL of water to each supernatant sample.

-

Transfer to Vials: Transfer the diluted extracts to autosampler vials with inserts for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rifapentine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure allows for rapid sample processing. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of Rifapentine.

References

Application Note: High-Throughput Quantification of Rifapentine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Rifapentine in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing Rifapentine-d9 as an internal standard (IS) to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and sensitivity, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rifapentine is a key antibiotic in the treatment of tuberculosis. Accurate measurement of its concentration in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential toxicity. This protocol provides a detailed procedure for the extraction and quantification of Rifapentine from human plasma, suitable for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, this compound, corrects for variability during sample processing and analysis, leading to reliable and reproducible results.

Experimental

Materials and Reagents

-

Rifapentine and this compound analytical standards were purchased from Vivan Sciences Pvt. Ltd., Maharashtra, India.[1][2]

-

LC-MS grade acetonitrile and methanol were sourced from Fisher Scientific.[1][2]

-

HPLC-grade water was obtained from Adventchembio Pvt. Ltd.[2]

-

Ammonium formate and formic acid (analytical grade) were supplied by Avantor Performance Materials India Private Limited.[2]

-

Human plasma with K2EDTA as an anticoagulant was used.

Equipment

-

Triple quadrupole mass spectrometer

-

High-performance liquid chromatography (HPLC) system

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 1 mg of this compound analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol. Mix thoroughly.[1][2]

Working Internal Standard Solution: Further dilute the this compound stock solution with the appropriate solvent (e.g., methanol or acetonitrile) to achieve the desired concentration for spiking into plasma samples.

Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Rifapentine working solutions into blank human plasma.

Sample Preparation Protocol: Protein Precipitation

-

Sample Thawing: Thaw frozen human plasma samples on ice or in a refrigerator at 4°C.

-

Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specified volume of the this compound working internal standard solution to each plasma sample.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[3]

-

Vortexing: Vortex the samples for 1-3 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is typically achieved on a C18 reverse-phase column.[1][2] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Quantitative Data Summary

| Parameter | Rifapentine | This compound | Reference |

| Concentration Range | 60.061 - 8008.134 ng/mL | N/A | [1][2] |

| Retention Time | ~2.45 minutes | ~2.30 minutes | [1][2] |

| Intra-day Precision (%CV) | < 15% | N/A | [4][5] |

| Inter-day Precision (%CV) | < 15% | N/A | [4][5] |

| Intra-day Accuracy (%Deviation) | < 15% | N/A | [4][5] |

| Inter-day Accuracy (%Deviation) | < 15% | N/A | [4][5] |

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in plasma.

Detailed Experimental Protocol

Stock Solution Preparation

-

This compound Stock (1 mg/mL): 1.1. Accurately weigh approximately 1 mg of this compound. 1.2. Quantitatively transfer the weighed standard into a 1 mL amber volumetric flask. 1.3. Add a small amount of methanol to dissolve the standard. 1.4. Make up the volume to 1 mL with methanol. 1.5. Cap the flask and vortex for 30 seconds to ensure homogeneity. 1.6. Store the stock solution at 2-8°C.[1][2]

Sample Preparation by Protein Precipitation

-

Pre-treatment: 1.1. Retrieve human plasma samples and internal standard working solution from storage and allow them to thaw completely at room temperature or in a 4°C water bath. 1.2. Vortex the plasma samples for 10 seconds before aliquoting.

-

Procedure: 2.1. Label a set of 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control. 2.2. Pipette 50 µL of the respective plasma sample into the corresponding labeled tube. 2.3. Add 10 µL of the this compound working internal standard solution to each tube. 2.4. Add 150 µL of ice-cold acetonitrile to each tube. 2.5. Cap the tubes and vortex immediately for 1 minute at medium speed. 2.6. Incubate the samples at 4°C for 20 minutes to enhance protein precipitation. 2.7. Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. 2.8. Carefully aspirate approximately 100 µL of the clear supernatant without disturbing the protein pellet. 2.9. Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical flow of the protein precipitation process.

Conclusion

The described method provides a simple, rapid, and reliable approach for the quantification of Rifapentine in human plasma. The protein precipitation protocol is straightforward and amenable to high-throughput analysis. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a valuable resource for researchers involved in the clinical and pharmacological study of Rifapentine.

References

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Bioequivalence Assessment of Rifapentine Formulations Using Rifapentine-d9 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting a bioequivalence study of Rifapentine, a key antibiotic in the treatment of tuberculosis. The protocol outlines the study design, subject criteria, dosing, and bioanalytical methodology utilizing Rifapentine-d9 as a stable isotope-labeled internal standard for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Bioequivalence studies are critical for ensuring that generic formulations of a drug are therapeutically equivalent to the innovator product. This protocol details a robust methodology for assessing the bioequivalence of Rifapentine, with a focus on a validated LC-MS/MS method that employs this compound to minimize analytical variability and ensure data integrity.

Bioequivalence Study Protocol

A bioequivalence study for Rifapentine should be designed as a single-dose, open-label, randomized, two-period, two-sequence crossover study.[1]

2.1. Study Population

Healthy adult male and female subjects, typically between 18 and 45 years of age, should be enrolled. A sufficient number of subjects should be recruited to ensure statistical power, considering the low to moderate variability of Rifapentine's pharmacokinetic parameters.[2][3]

2.2. Study Design and Dosing

The study should be conducted under fed conditions, as food is known to increase the bioavailability of Rifapentine.[2][3] A standard, non-high-fat breakfast is recommended.[2][3] Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference Rifapentine formulation along with the standardized meal. A washout period of at least 7 days should be implemented between the two treatment periods to prevent any carry-over effects.[2][3]

2.3. Blood Sampling

Blood samples are critical for accurately characterizing the pharmacokinetic profile of Rifapentine. A dense sampling schedule is recommended, particularly around the expected time of maximum concentration (Tmax), which is typically between 4 to 6 hours post-dose.[2][3]

Table 1: Recommended Blood Sampling Schedule

| Time Point (hours post-dose) |

| 0 (pre-dose) |

| 1.0 |

| 2.0 |

| 3.0 |

| 3.5 |

| 4.0 |

| 4.5 |

| 5.0 |

| 5.5 |

| 6.0 |

| 7.0 |

| 8.0 |

| 12.0 |

| 24.0 |

| 48.0 |

| 72.0 |

Source: Adapted from WHO guidelines for Rifapentine bioequivalence studies.[2][4]

Bioanalytical Method: LC-MS/MS

The quantification of Rifapentine in human plasma is performed using a validated LC-MS/MS method with this compound as the internal standard.

3.1. Sample Preparation

A protein precipitation method is a common and efficient technique for extracting Rifapentine and this compound from plasma samples.

Caption: Workflow for plasma sample preparation.

3.2. Chromatographic and Mass Spectrometric Conditions

Table 2: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient | Isocratic or gradient elution optimized for separation |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Rifapentine | Specific precursor to product ion transition (e.g., m/z 877.4 -> 149.1) |

| This compound | Specific precursor to product ion transition (e.g., m/z 886.4 -> 149.1) |

| Source Temperature | Optimized for desolvation |

| Collision Energy | Optimized for fragmentation of each analyte |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[5]

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference products. The key parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞.

Table 3: Representative Pharmacokinetic Data from a Rifapentine Bioequivalence Study

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio (Test/Ref) % | 90% Confidence Interval |

| Cmax (µg/mL) | 12.401 ± 3.221 | 12.512 ± 3.198 | 99.1 | 90.5 - 108.3 |

| AUC0-t (µgh/mL) | 369.471 ± 114.334 | 375.823 ± 110.987 | 98.3 | 92.1 - 104.9 |

| AUC0-∞ (µgh/mL) | 384.456 ± 124.561 | 390.112 ± 119.456 | 98.5 | 92.5 - 105.0 |

| Tmax (h) | 4.316 ± 1.635 | 4.401 ± 1.599 | - | - |

| t1/2 (h) | 15.845 ± 3.350 | 15.901 ± 3.412 | - | - |

Source: This is a representative table created from data reported in a comparative bioavailability study.[6][7]

For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test to reference product must fall within the acceptance range of 80.00% to 125.00%.[6][7]

Logical Workflow for Bioequivalence Assessment

The entire process, from study design to final statistical analysis, follows a structured and logical pathway to ensure regulatory compliance and scientific validity.

Caption: Overall workflow for a Rifapentine bioequivalence study.

By adhering to this detailed protocol, researchers and drug development professionals can conduct scientifically sound bioequivalence studies for Rifapentine formulations, ensuring that generic products meet the required standards of quality, safety, and efficacy.

References

- 1. extranet.who.int [extranet.who.int]

- 2. extranet.who.int [extranet.who.int]

- 3. extranet.who.int [extranet.who.int]

- 4. japsonline.com [japsonline.com]

- 5. Frontiers | Comparative study on the bioavailability and bioequivalence of rifapentine capsules in humans [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Comparative study on the bioavailability and bioequivalence of rifapentine capsules in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Chromatographic Separation and Quantification of Rifapentine and Rifapentine-d9 using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chromatographic separation and quantification of the anti-tuberculosis drug Rifapentine and its deuterated internal standard, Rifapentine-d9. The method is particularly suited for pharmacokinetic and bioequivalence studies where accurate and precise measurement of Rifapentine in biological matrices is essential. The described protocol utilizes a reverse-phase C18 column and is optimized for a rapid analytical run time, ensuring high throughput.

Introduction

Rifapentine is a potent rifamycin antibiotic used in the treatment of tuberculosis. To accurately determine its concentration in biological samples for pharmacokinetic analysis, a stable isotope-labeled internal standard, such as this compound, is employed to correct for matrix effects and variations in sample processing. The successful application of this internal standard hinges on its co-elution or close chromatographic separation from the analyte of interest, Rifapentine, without interfering with its quantification. This document provides a detailed protocol for the chromatographic separation of Rifapentine and this compound, followed by their detection using tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Rifapentine and this compound analytical standards were sourced from Vivan Sciences Pvt. Ltd.[1][2]

-

LC-MS grade methanol and acetonitrile were obtained from Fisher Scientific.[1][2]

-

HPLC-grade water was procured from Adventchembio Pvt. Ltd.[1][2]

-

Ammonium formate and formic acid (analytical grade) were supplied by Avantor Performance Materials.[1][2]

Instrumentation

A reverse-phase liquid chromatography system, such as the Sciex Exton LC system, coupled with a triple-quadrupole mass spectrometer, like the Sciex API 4500 with an electrospray ion source, is recommended.[2] Data acquisition and processing can be performed using software such as Analyst®.[1][2]

Chromatographic Conditions

The chromatographic separation is achieved using a reverse-phase C18 column. The conditions outlined below have been demonstrated to be effective for the separation of Rifapentine and its deuterated internal standard.

| Parameter | Condition |

| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size)[1][2] |

| Mobile Phase | A: 10 mM Ammonium Formate in waterB: Acetonitrile:Methanol (50:50, v/v) |

| Gradient | 70% B[1] |

| Flow Rate | 1.0 mL/minute[1] |

| Column Temperature | Ambient[3][4] |

| Injection Volume | 10 µL |

| Run Time | 8.0 minutes[1][2] |

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[1][2]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Curtain Gas | 35.00 L/hour[1][2] |

| Collision Gas | 8 L/hour[1][2] |

| Declustering Potential | 40 V[1][2] |

| Collision Energy | 20 V[1][2] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rifapentine | 877.5 | 151.1 |

| This compound | Not specified in search results | Not specified in search results |

Note: Specific mass transitions for this compound were not detailed in the provided search results, but would be determined during method development by infusion of the standard.

Sample Preparation (from Human Plasma)

-

Thaw plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a pre-labeled tube.

-

Add the internal standard solution (this compound in a suitable solvent).

-

Perform protein precipitation by adding an appropriate volume of acetonitrile.

-

Vortex the mixture for a sufficient time to ensure complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Standard Curve and Quality Control Sample Preparation

-

Prepare a stock solution of Rifapentine (e.g., 2000 µg/mL) and this compound (e.g., 1000 µg/mL) in methanol.[1][2]

-

Serially dilute the Rifapentine stock solution with a suitable solvent to prepare working solutions for calibration standards.

-

Spike blank plasma with the working solutions to create calibration standards with a concentration range of 60.061 ng/mL to 8008.134 ng/mL for Rifapentine.[1][2]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Data Presentation

The chromatographic method described provides excellent separation and resolution for Rifapentine and its deuterated internal standard.

Table 1: Chromatographic Performance

| Analyte | Retention Time (minutes) |

| Rifapentine | 2.45[1][2] |

| This compound | 2.30[1][2] |

Visualizations

Caption: Workflow for the analysis of Rifapentine and this compound.

Caption: Relationship between Rifapentine and its deuterated internal standard.

References

Application Notes and Protocols for Optimal Detection of Rifapentine-d9 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and optimal mass spectrometer settings for the quantitative analysis of Rifapentine-d9, a deuterated internal standard for Rifapentine. The protocols are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise and accurate measurement of Rifapentine in biological matrices.

Introduction

Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis. Accurate quantification of Rifapentine in biological samples is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical method. These notes detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust detection of this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

2.1.1. This compound Stock Solution (1,000 µg/mL)

-

Accurately weigh approximately 1 mg of this compound analytical standard.[1][2]

-

Transfer the standard into a 1 mL volumetric flask.

-

Add methanol to the mark to dissolve the standard completely.[1][2]

-

Store the stock solution at 2-8°C.[1]

2.1.2. Rifapentine Stock Solution (2,000 µg/mL)

-

Accurately weigh approximately 10 mg of Rifapentine analytical standard.[1]

-

Transfer the standard into a 5 mL volumetric flask.

-

Add methanol to the mark to dissolve the standard.[1]

-

Vortex and sonicate to ensure complete dissolution.[1]

-

Store the stock solution at 2-8°C.[1]

2.1.3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare working solutions of Rifapentine by serially diluting the stock solution with an appropriate solvent (e.g., methanol or a mixture of acetonitrile and water).

-